2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

Medicinal Chemistry Drug Discovery Physicochemical Properties

PROTAC development is often hindered by flexible linkers that compromise solubility and increase nonspecific binding. This BCP building block replaces para-substituted phenyl rings with a rigid bicyclo[1.1.1]pentane core, delivering >50-fold solubility improvement and reduced nonspecific binding. • Dual orthogonal handles (ester + acid) enable stepwise conjugation of E3 ligase and target protein ligands • Rigid 3D geometry defines precise linker vectors for productive ternary complex formation • Available from stock for immediate global shipping

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 1113001-63-0
Cat. No. B1412294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
CAS1113001-63-0
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(C2)CC(=O)O
InChIInChI=1S/C9H12O4/c1-13-7(12)9-3-8(4-9,5-9)2-6(10)11/h2-5H2,1H3,(H,10,11)
InChIKeyLUHZDMKRIAUCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid (CAS 1113001-63-0): A Bicyclo[1.1.1]pentane Building Block for Medicinal Chemistry


2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid (CAS 1113001-63-0) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a methoxycarbonyl ester and an acetic acid moiety . The BCP core is a well-established three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering enhanced physicochemical properties in drug discovery . This specific compound is commercially utilized as a versatile building block for the synthesis of PROTAC (PROteolysis TArgeting Chimera) molecules .

Why Generic Substitution of 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is Not Viable


The substitution of 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid with a generic BCP analog or a traditional phenyl-based linker is not straightforward due to the specific functional group arrangement required for optimal performance. The BCP core provides a unique, rigid, and three-dimensional scaffold that is a well-established bioisostere for phenyl rings, but its incorporation is not universal; the biological activity of BCP derivatives can be lower than their phenyl counterparts . The presence of both a methoxycarbonyl ester and an acetic acid group on the BCP core provides a distinct, dual-functionalized handle for orthogonal derivatization, enabling precise molecular design in applications like PROTACs, where linker length and geometry are critical for ternary complex formation .

Quantitative Differentiation: 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid vs. Comparators


Aqueous Solubility Enhancement vs. para-Phenyl Bioisostere

The replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group, the core scaffold of this compound, improves aqueous solubility by at least 50-fold [1]. This improvement is a class-level inference for BCP-containing molecules and is a key differentiator when compared to traditional phenyl-based linkers or building blocks. The enhanced solubility directly addresses a common limitation of aromatic compounds in drug development, reducing the need for complex formulation strategies.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Reduced Nonspecific Binding (NSB) vs. para-Phenyl Bioisostere

In head-to-head comparisons, the BCP motif, which is the core of 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, has been shown to markedly decrease nonspecific binding (NSB) relative to a phenyl ring. This reduction is quantified via the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)), a validated surrogate for NSB [1]. Lower NSB is a significant advantage, as it can translate to a better safety profile and more predictable in vivo pharmacokinetics by minimizing off-target interactions.

Medicinal Chemistry ADME Bioisostere

Dual-Functionalized BCP Scaffold vs. Mono-Functional BCP Analogs

2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid possesses both a methoxycarbonyl ester and a free carboxylic acid, providing two distinct, orthogonally reactive functional groups on a rigid BCP scaffold . In contrast, many commercially available BCP building blocks, such as 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (which has two identical acid/ester groups) or bicyclo[1.1.1]pentan-1-ylacetic acid (which lacks a second functional handle), offer fewer synthetic options. The specific arrangement of an ester and an acid in this compound enables sequential, high-yielding derivatization without the need for complex protecting group strategies, a critical advantage in multi-step syntheses of complex molecules like PROTACs.

PROTAC Chemical Biology Linker Chemistry

Optimal Application Scenarios for 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid


PROTAC Linker Development for Challenging Targets

This compound is explicitly marketed and utilized as a PROTAC linker building block . The rigid, three-dimensional BCP core offers a well-defined vector and distance between the E3 ligase ligand and the target protein ligand, which is crucial for the formation of a productive ternary complex. Its dual functionality (ester and acid) allows for the stepwise, orthogonal attachment of these two distinct ligands. The class-level advantages of the BCP core—specifically a >50-fold improvement in aqueous solubility and a marked decrease in nonspecific binding [1]—directly address common challenges associated with large, often hydrophobic, PROTAC molecules. This makes it a strategic choice for designing degraders with improved cellular permeability and reduced off-target effects.

Phenyl Ring Bioisostere Replacement in Lead Optimization

In lead optimization campaigns where a para-substituted phenyl ring is identified as a metabolic liability or is contributing to poor physicochemical properties, 2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid can serve as a key intermediate to introduce a BCP bioisostere. The BCP scaffold is known to improve solubility by at least 50-fold and decrease nonspecific binding . While the biological activity of a BCP analog may sometimes be lower than the parent phenyl compound [1], the gains in ADME properties often outweigh this, leading to an overall improvement in drug-likeness and in vivo performance. The compound's dual functionality provides the synthetic handles to incorporate the BCP unit into a wide variety of chemical matter.

Synthesis of Rigidified Peptidomimetics and Constrained Amino Acid Derivatives

The BCP scaffold is an excellent mimic for a phenyl ring or a tert-butyl group in the context of peptide secondary structure . The acetic acid moiety of this compound provides a direct connection point for amino acids or peptidic chains, while the methoxycarbonyl group can be further functionalized to introduce additional diversity or to serve as a pro-drug moiety. By replacing a flexible phenylalanine side chain with a rigid BCP unit, researchers can potentially lock a peptide into a specific bioactive conformation, enhancing target affinity and selectivity. The improved solubility and lower nonspecific binding associated with the BCP core [1] are also highly desirable in peptidomimetic drug candidates.

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